molecular formula C10H19NO3 B122205 Tert-butyl 3-methoxypyrrolidine-1-carboxylate CAS No. 146257-03-6

Tert-butyl 3-methoxypyrrolidine-1-carboxylate

Cat. No. B122205
M. Wt: 201.26 g/mol
InChI Key: NGIGLOKJPWGIJT-UHFFFAOYSA-N
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Description

Tert-butyl 3-methoxypyrrolidine-1-carboxylate is a chemical compound that is of interest in various fields of chemistry and pharmaceuticals due to its potential use as an intermediate in the synthesis of biologically active molecules. The compound features a pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals, and the tert-butyl and methoxy groups which can be used for further chemical modifications.

Synthesis Analysis

The synthesis of tert-butyl 3-methoxypyrrolidine-1-carboxylate and its derivatives has been explored in several studies. For instance, a practical synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was established for the production of the Rho–kinase inhibitor K-115 . This synthesis involved intramolecular cyclization starting from commercially available aminopropanol. Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, another related compound, was synthesized through a series of steps starting from 4-methylpyridinium, highlighting the versatility of pyridine derivatives in synthesizing complex structures .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-methoxypyrrolidine-1-carboxylate derivatives has been characterized using various spectroscopic methods. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis . The structure was found to be stabilized by intramolecular hydrogen bonds.

Chemical Reactions Analysis

The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, a compound structurally similar to tert-butyl 3-methoxypyrrolidine-1-carboxylate, was shown to react with singlet oxygen to yield a peroxidic intermediate. This intermediate could then undergo coupling with various nucleophiles to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . This demonstrates the reactivity of the methoxy and pyrrole functional groups in oxidative environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-methoxypyrrolidine-1-carboxylate derivatives are influenced by their molecular structure. For instance, the title compound in , (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, adopts an envelope conformation, and the dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group were measured. Intermolecular hydrogen bonds were observed to link the molecules into chains, which could affect the compound's solubility and boiling point. The absolute configuration was determined based on the starting material used in the synthesis.

Scientific Research Applications

Environmental Impact and Decomposition

One study delves into the decomposition of Methyl Tert-Butyl Ether (MTBE), a compound related to the query, using hydrogen in a cold plasma reactor. This process demonstrates the feasibility of applying radio frequency (RF) plasma reactor technology for decomposing and converting MTBE into less harmful substances, suggesting a potential environmental application for similar compounds (Hsieh et al., 2011).

Synthetic Antioxidants and Environmental Occurrence

Another relevant study reviews the environmental occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT). It highlights the widespread use of SPAs in industrial and commercial products, pointing to potential health and environmental impacts of these and similar chemicals (Liu & Mabury, 2020).

Natural and Synthetic Bioactive Compounds

Research on natural neo acids, neo alkanes, and their derivatives, including synthetic compounds with tertiary butyl groups, emphasizes their potential as antioxidants and in anticancer, antimicrobial, and antibacterial applications. This review suggests that derivatives of tert-butyl compounds could be valuable in various industries, including pharmaceuticals and cosmetics (Dembitsky, 2006).

Biodegradation of Ethers in Soil and Groundwater

A comprehensive review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater discusses microbial degradation pathways, including those involving tert-butyl alcohol (TBA) as an intermediate. This study underscores the environmental persistence and challenges associated with the biodegradation of ether compounds, which may parallel those of tert-butyl 3-methoxypyrrolidine-1-carboxylate (Thornton et al., 2020).

Safety And Hazards

Tert-butyl 3-methoxypyrrolidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

properties

IUPAC Name

tert-butyl 3-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIGLOKJPWGIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609974
Record name tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-methoxypyrrolidine-1-carboxylate

CAS RN

146257-03-6
Record name tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (0.5 g, 2.67 mmol) in THF (20 mL) at 0° C. was added NaH (60%, 0.077 g, 3.2 mmol) and the mixture was stirred for 15 min. Methyl iodide (0.2 mL, 3.2 mmol) was slowly added and the reaction was stirred for 18 h at ambient temperature. The reaction was quenched with water (5 mL) and extracted with DCM (3×10 mL). The combined organic extracts were washed with water (6 mL), brine (8 mL), dried over Na2SO4 and concentrated in vacuo. The resulting residue was purified by FCC eluting with DCM to afford the title compound.
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0.5 g
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0.077 g
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20 mL
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0.2 mL
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reactant
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Synthesis routes and methods II

Procedure details

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